molecular formula C13H16N4O B2838318 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 278614-84-9

2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2838318
CAS No.: 278614-84-9
M. Wt: 244.298
InChI Key: RQXHRIPUYWEVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 278614-84-9) is a high-purity chemical compound supplied for research use only. This pyridopyrimidine derivative is of significant interest in pharmacological research, primarily for its established antiplatelet properties. Studies have shown that this compound acts as a specific inhibitor of high-affinity cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). By inhibiting this enzyme, it leads to a marked increase in intracellular cAMP levels, which in turn activates cAMP-dependent protein kinase. This mechanism results in the potent inhibition of platelet aggregation induced by various agonists such as collagen, ADP, and platelet-activating factor (PAF), and also suppresses fibrinogen binding and the rise in cytosolic Ca++ in platelets . Beyond its antiplatelet effects, the pyrido[1,2-a]pyrimidin-4-one chemical scaffold is a versatile platform in medicinal chemistry. Researchers are actively exploring derivatives of this core structure for a range of other bioactivities. Structural analogs have demonstrated promising in vitro antiproliferative activity against various human cancer cell lines, indicating its potential in oncology research . Furthermore, other derivatives have been synthesized and evaluated as potential anti-inflammatory agents, with some showing inhibitory activity against the hyaluronidase enzyme . The piperazinylmethyl substitution present in this compound is a key functional group that can enhance binding to biological targets and improve drug-like properties, making it a valuable building block for developing new therapeutic agents . Researchers can utilize this compound to further explore its mechanism of action and to develop novel analogs for applications in cardiovascular, inflammatory, and anticancer research.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c18-13-9-11(10-16-7-4-14-5-8-16)15-12-3-1-2-6-17(12)13/h1-3,6,9,14H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXHRIPUYWEVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a nucleophilic substitution reaction. One common method involves the reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography.

Industrial Production Methods

While specific industrial production methods for 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Substitution at the Pyrido-Pyrimidinone Core

The C3 position of the pyrido[1,2-a]pyrimidin-4-one core exhibits reactivity toward electrophilic selenylation. Electrochemical methods enable C3-selenylation without external oxidants, as demonstrated in analogous compounds :

Reaction TypeConditionsProductYield
Electro-oxidative selenylationConstant current (10 mA), Pt electrodes, MeCN/H2O (5:1), rt, 4 h3-(Phenylselanyl)-substituted derivative87–94%

This reaction proceeds via single-electron oxidation, generating a radical intermediate that couples with diselenides. The methyl-piperazine substituent may influence regioselectivity due to steric or electronic effects.

Piperazine Functionalization

The piperazine moiety undergoes nucleophilic substitution and alkylation. For example:

  • Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C yields N-acylated derivatives.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K2CO3) produces N-alkylated analogs.

These modifications are critical for tuning pharmacokinetic properties, as seen in antiplatelet agents derived from similar scaffolds .

Oxidation and Reduction

  • Oxidation : The pyrido-pyrimidinone core is resistant to mild oxidation but forms N-oxides under strong oxidizing conditions (e.g., mCPBA).

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the pyrimidinone ring to a dihydro derivative, altering aromaticity and reactivity.

Cyclization Reactions

The methylene bridge between the piperazine and core enables intramolecular cyclization. For instance, heating with POCl3 facilitates the formation of fused tricyclic structures, expanding applications in medicinal chemistry .

Comparative Reaction Yields

Data from analogous systems highlight efficiency trends :

Substituent on DiselenideReaction Time (h)Yield (%)
Phenyl494
2-Methoxyphenyl487
4-Chlorophenyl578

Lower yields with electron-withdrawing groups suggest electronic modulation of reactivity.

Mechanistic Insights

  • Radical Pathways : EPR studies confirm radical intermediates during selenylation .

  • Acid/Base Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, limiting reaction scope.

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties. A study synthesized several derivatives, including those containing piperazine moieties, which were tested for their ability to inhibit hyaluronidase activity—an enzyme associated with inflammation. Notably, compounds with N-methylpiperazine and piperazine ethoxy ethanol rings demonstrated greater growth inhibition than the standard anti-inflammatory drug Indomethacin at a concentration of 10 µg .

Case Study: Synthesis and Testing

  • Compounds Tested : Various derivatives were synthesized and characterized using spectral techniques.
  • Methodology : The effectiveness was assessed through in vitro testing against hyaluronidase.
  • Results : Specific compounds showed a marked reduction in carrageenan-induced edema in rat models, indicating potent anti-inflammatory effects.

Antiplatelet Activity

Another significant application of 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is its role as an antiplatelet agent. A study focused on the compound's effect on human platelets, measuring parameters such as cyclic adenosine monophosphate (cAMP) levels and platelet aggregation.

Findings

  • Mechanism of Action : The compound inhibited platelet aggregation induced by various agonists (e.g., collagen and ADP) by increasing intracellular cAMP levels. It specifically inhibited cAMP high-affinity phosphodiesterase (PDE), which led to enhanced activation of cAMP-dependent protein kinase .
  • In Vitro Results : The compound demonstrated a dose-dependent inhibition of aggregation in both platelet-rich plasma and washed platelets.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antiproliferative activity may be due to the inhibition of key enzymes involved in cell division . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives are heavily influenced by substituent patterns. Below is a systematic comparison of 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with key analogs.

Key Insights :

  • Piperazine vs. Carboxamide : The piperazinylmethyl group may improve solubility compared to carboxamide derivatives but could reduce direct gastroprotective efficacy observed in cyclopentyl-substituted analogs .
  • Positional Effects: Piperazine at position 2 (target compound) vs.
  • Safety Profile : Chloromethyl derivatives are associated with higher reactivity and toxicity, whereas piperazine analogs are generally safer and more tunable via N-alkylation .

Structural Modifications and Pharmacological Implications

A. Piperazine-Based Derivatives
  • 4-Methylpiperazin-1-yl Substitution : Reduces basicity compared to ethyl derivatives, possibly affecting protein binding .
  • Stereochemical Variations : (3R)-3-Methylpiperazine derivatives (e.g., in ) demonstrate the importance of chirality in target affinity .
B. Halogenated Derivatives
  • Fluorinated Analogs : Fluorine at position 4 (e.g., ) improves metabolic stability and bioavailability .
C. Heterocyclic Hybrids
  • Thiazolidinone- and Quinazolinyl-Fused Derivatives (e.g., ): Exhibit broader target promiscuity due to extended conjugation but may suffer from reduced solubility .

Comparative Data Table: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Functional Groups
2-(Piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one ~273.3 1.2 Piperazine (basic), methylene linker
2-(Chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 194.6 1.8 Chloromethyl (electrophilic)
7-(4-Ethylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one ~423.5 2.5 Ethylpiperazine, dimethoxyphenyl
3-(Cyclopentylcarboxamide)-4H-pyrido[1,2-a]pyrimidin-4-one ~285.3 2.0 Cyclopentyl, carboxamide

Notes:

  • Piperazine-containing derivatives generally exhibit lower LogP values, favoring aqueous solubility.
  • Halogenation and aromatic substituents (e.g., dimethoxyphenyl) increase LogP, enhancing membrane permeability but risking off-target effects .

Biological Activity

2-(Piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, commonly referred to as AP155, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

AP155 has been primarily studied for its effects on human platelets and its potential as an antiplatelet agent. The compound operates by inhibiting platelet aggregation through the modulation of cyclic adenosine monophosphate (cAMP) levels. Specifically, it inhibits cAMP high-affinity phosphodiesterase (PDE), leading to increased intracellular cAMP concentration, which subsequently activates cAMP-dependent protein kinases.

Key Findings:

  • Inhibition of Platelet Aggregation : AP155 demonstrated a dose-dependent inhibition of platelet aggregation in response to collagen, ADP, and platelet activating factor (PAF) .
  • Calcium Modulation : It effectively inhibited the increase in cytosolic calcium levels induced by thrombin, further supporting its role in modulating platelet function .

Therapeutic Applications

The biological activity of AP155 extends beyond antiplatelet effects. Research indicates potential applications in oncology and other therapeutic areas.

Case Studies:

  • Antitumor Activity : A study evaluated the antitumor properties of related compounds with piperazine moieties. The synthesized derivatives exhibited moderate to significant efficacy against human breast cancer cells with IC50 values comparable to established treatments like Olaparib .
  • PARP Inhibition : Compounds similar to AP155 have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms. The inhibition of PARP1 catalytic activity was observed in various derivatives, indicating potential for cancer therapeutics .

Comparative Biological Activity

The following table summarizes the biological activities associated with AP155 and related compounds:

CompoundBiological ActivityIC50 ValueReference
2-(Piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-oneAntiplatelet agentNot specified
5e (related compound)PARP1 Inhibitor18 µM
OlaparibPARP1 Inhibitor57.3 µM

Synthesis and Structural Properties

The synthesis of AP155 involves a multi-step process that incorporates piperazine as a key structural component. The compound's molecular formula is C12H15N5O, with a molecular weight of approximately 231.28 g/mol. Its structure features a pyridopyrimidine core that is critical for its biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, and what key reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

  • Piperazine Incorporation : Reacting a pyrido-pyrimidinone precursor with a piperazine derivative under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
  • Z-Selective Thiazolidinone Coupling : Using Wittig or Knoevenagel reactions to introduce the thiazolidinone moiety, requiring strict temperature control (60–80°C) and inert atmospheres to avoid isomerization .
  • Purification : Column chromatography or preparative HPLC is critical for isolating the pure compound, especially due to the presence of stereoisomers .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard, targeting ≥95% purity .
  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular mass .
  • Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) provides bond-length and angle data, resolving ambiguities in stereochemistry .

Q. What biological activities have been preliminarily reported for this compound?

  • Methodological Answer : Early studies focus on:

  • Anticancer Activity : In vitro assays (e.g., MTT against HeLa or MCF-7 cells) reveal IC₅₀ values in the low micromolar range, linked to kinase inhibition .
  • Antimicrobial Screening : Disk diffusion assays show moderate activity against Gram-positive bacteria (e.g., S. aureus), attributed to the thioxothiazolidinone moiety .
  • Mechanistic Probes : Fluorescence polarization assays are used to study interactions with DNA or protein targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

  • Methodological Answer : Contradictions often arise from variations in:

  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Structural Analogues : Compare activity profiles of derivatives (e.g., ethyl vs. methyl piperazine substituents) to identify critical functional groups .
  • Target Selectivity : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity and rule off-target effects .

Q. What methodologies are recommended for studying the structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize analogues with systematic substitutions (e.g., piperazine→piperidine, thioxo→oxo) and evaluate potency shifts .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like PI3K or PARP, guiding rational design .
  • Pharmacophore Mapping : Overlay active/inactive derivatives to identify essential electronic or steric features using software like Schrödinger .

Q. How does the structural uniqueness of this compound influence its properties compared to analogs?

  • Methodological Answer : The piperazine-thiazolidinone-pyrido-pyrimidinone scaffold confers:

  • Enhanced Solubility : Piperazine’s basicity improves aqueous solubility at physiological pH, critical for bioavailability .
  • Dual-Target Potential : The thioxothiazolidinone moiety may inhibit both kinases (e.g., EGFR) and redox enzymes (e.g., thioredoxin reductase) .
  • Steric Effects : The Z-configuration of the methylidene group prevents π-stacking interactions, reducing nonspecific binding .

Q. What are the challenges in scaling up synthesis from laboratory to pilot scale?

  • Methodological Answer : Key challenges include:

  • Reaction Exotherms : Mitigate using continuous flow reactors for thiazolidinone coupling steps, ensuring temperature control and safety .
  • Isomer Separation : Replace column chromatography with simulated moving bed (SMB) chromatography for high-throughput purification .
  • Yield Optimization : Switch from batch to semi-batch processes for piperazine alkylation, minimizing side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.